13-cis-rétinoate de bêta-glucuronide

Vue d'ensemble

Description

13-cis-Retinoyl-beta-glucuronide is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars, involving carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Applications De Recherche Scientifique

13-cis-Retinoyl-beta-glucuronide has diverse applications in scientific research:

Chemistry: It is used to study carbohydrate chemistry and the enzymology of glycan formation and degradation.

Biology: The compound is utilized in research on protein-glycan recognition and the role of glycans in biological systems.

Medicine: It has potential therapeutic applications due to its role in retinoid metabolism and its effects on cellular processes.

Industry: The compound is used in the development of biochemical assays and as a reagent in various industrial processes

Mécanisme D'action

Target of Action

The primary targets of 13-cis-Retinoyl-beta-glucuronide, a metabolite of retinoic acid, are the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors are nuclear receptors that regulate gene expression and play crucial roles in cell differentiation and proliferation .

Mode of Action

13-cis-Retinoyl-beta-glucuronide interacts with its targets, the RARs and RXRs, by binding to these receptors . This binding activates the receptors, leading to changes in gene expression that influence cell differentiation and proliferation .

Biochemical Pathways

The compound affects the retinoid signaling pathway, which is involved in a wide range of biological processes, including embryonic development, vision, immune function, and homeostasis . The activation of RARs and RXRs by 13-cis-Retinoyl-beta-glucuronide leads to the regulation of genes involved in these processes .

Pharmacokinetics

The pharmacokinetics of 13-cis-Retinoyl-beta-glucuronide involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is absorbed and distributed throughout the body . It is metabolized primarily into cis metabolites . The compound’s bioavailability is influenced by its metabolism and the dose administered .

Result of Action

The molecular and cellular effects of 13-cis-Retinoyl-beta-glucuronide’s action include changes in gene expression that influence cell differentiation and proliferation . These changes can have significant effects on various biological processes, including embryonic development, vision, immune function, and homeostasis .

Action Environment

The action, efficacy, and stability of 13-cis-Retinoyl-beta-glucuronide can be influenced by various environmental factors. For example, the compound’s metabolism and bioavailability can be affected by factors such as diet and the presence of other compounds . Additionally, the compound’s action can be influenced by the physiological environment, including the presence of specific enzymes and proteins .

Analyse Biochimique

Biochemical Properties

13-cis-Retinoyl-beta-glucuronide plays a vital role in biochemical reactions, particularly in the metabolism of retinoids. It interacts with several enzymes, including retinoid-converting enzymes such as retinol dehydrogenase, alcohol dehydrogenase, and aldehyde dehydrogenase . These enzymes facilitate the conversion of retinoids into their active forms, which are essential for various physiological functions. The interactions between 13-cis-Retinoyl-beta-glucuronide and these enzymes are crucial for maintaining the balance of retinoid levels in the body.

Cellular Effects

13-cis-Retinoyl-beta-glucuronide influences various cellular processes, including cell differentiation, proliferation, and apoptosis. It affects cell signaling pathways by modulating the activity of nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors play a critical role in regulating gene expression and cellular metabolism. The compound’s impact on gene expression can lead to changes in cellular functions, including the promotion of cell differentiation and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, 13-cis-Retinoyl-beta-glucuronide exerts its effects through binding interactions with nuclear receptors. It binds to RARs and RXRs, forming receptor-ligand complexes that regulate the transcription of target genes . This binding can lead to the activation or repression of specific genes, depending on the context. Additionally, 13-cis-Retinoyl-beta-glucuronide can influence enzyme activity, either inhibiting or activating enzymes involved in retinoid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 13-cis-Retinoyl-beta-glucuronide can vary over time. Studies have shown that the compound is relatively stable, but it can undergo degradation under certain conditions . Long-term exposure to 13-cis-Retinoyl-beta-glucuronide has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 13-cis-Retinoyl-beta-glucuronide in animal models are dose-dependent. At lower doses, the compound can promote beneficial effects such as cell differentiation and anti-proliferative activity . At higher doses, it may cause toxic or adverse effects, including teratogenicity and alterations in neural activity . Understanding the dosage effects is crucial for determining the therapeutic window and minimizing potential side effects.

Metabolic Pathways

13-cis-Retinoyl-beta-glucuronide is involved in several metabolic pathways related to retinoid metabolism. It is metabolized by enzymes such as cytochrome P450 and aldehyde dehydrogenase, which convert it into active metabolites like retinoic acid . These metabolic pathways are essential for maintaining retinoid homeostasis and ensuring the proper functioning of retinoid-dependent processes .

Transport and Distribution

Within cells and tissues, 13-cis-Retinoyl-beta-glucuronide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target tissues and cells, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue-specific expression of transporters and binding proteins .

Subcellular Localization

The subcellular localization of 13-cis-Retinoyl-beta-glucuronide is critical for its activity and function. It is primarily localized in the nuclear fraction of cells, where it interacts with nuclear receptors to regulate gene expression . Additionally, it may be found in other cellular compartments, such as the cytosol and mitochondria, depending on the specific cellular context . The localization of 13-cis-Retinoyl-beta-glucuronide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

The synthesis of 13-cis-Retinoyl-beta-glucuronide involves the esterification of 13-cis-retinoic acid with beta-glucuronic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure the stability of the product. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

13-cis-Retinoyl-beta-glucuronide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 13-cis-4-oxoretinoic acid.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: It can participate in substitution reactions where the glucuronide moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Comparaison Avec Des Composés Similaires

13-cis-Retinoyl-beta-glucuronide is unique compared to other retinoid derivatives due to its glucuronide moiety, which enhances its solubility and bioavailability. Similar compounds include:

All-trans-Retinoyl-beta-glucuronide: Another retinoid glucuronide with similar biological activity.

13-cis-Retinoic acid: The precursor of 13-cis-Retinoyl-beta-glucuronide, used in acne treatment and cancer therapy.

All-trans-Retinoic acid: A widely studied retinoid with applications in dermatology and oncology.

Propriétés

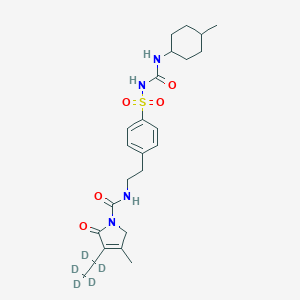

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8-,16-14-/t20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGFYEHKPMOVNE-PLEZPQHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78147-42-9 | |

| Record name | beta-D-Glucopyranuronic acid, 1-(13-cis-retinoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078147429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 13-cis-Retinoyl-beta-glucuronide in the metabolism of 13-cis-retinoic acid?

A1: 13-cis-Retinoyl-beta-glucuronide is identified as a major metabolite of 13-cis-retinoic acid in multiple species, including cynomolgus monkeys [] and rabbits []. Research suggests that following oral administration of 13-cis-retinoic acid, both the parent drug and 13-cis-Retinoyl-beta-glucuronide are detectable in biological fluids like tears and lacrimal gland fluid []. This indicates that glucuronidation, the process of attaching a glucuronic acid molecule, is a significant metabolic pathway for 13-cis-retinoic acid.

Q2: Does 13-cis-Retinoyl-beta-glucuronide contribute to the teratogenic effects observed with 13-cis-retinoic acid administration?

A3: While 13-cis-Retinoyl-beta-glucuronide is found in the embryo after multiple dose administration of 13-cis-retinoic acid in mice, its transfer to the embryo is significantly less efficient compared to both 13-cis-retinoic acid and all-trans-retinoic acid []. The study suggests that while 13-cis-Retinoyl-beta-glucuronide, along with 13-cis-retinoic acid and all-trans-retinoic acid, could play a role in malformations, the potent teratogen all-trans-retinoic acid might be the major contributing factor due to its high concentration in the embryo during critical developmental periods [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

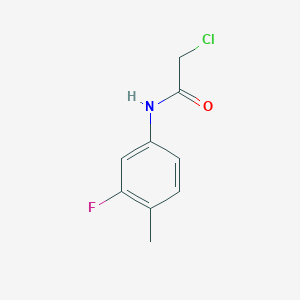

![methyl (1R,2S,3R,4S,9R,10R,13R,14R)-2,3-dihydroxy-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate](/img/structure/B22071.png)